molecular formula C8H8ClN3O B2528140 6-Chloro-2-cyclopropylpyrimidine-4-carboxamide CAS No. 2092841-66-0

6-Chloro-2-cyclopropylpyrimidine-4-carboxamide

Cat. No.: B2528140
CAS No.: 2092841-66-0
M. Wt: 197.62
InChI Key: PFGLOEYJGSUXOY-UHFFFAOYSA-N
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Description

6-Chloro-2-cyclopropylpyrimidine-4-carboxamide is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal and agrochemistry . This compound features a pyrimidine core functionalized with a chloro group, a cyclopropyl ring, and a carboxamide group, making it a versatile scaffold for further synthetic elaboration. Its primary research value lies in its role as a key precursor in the synthesis of more complex, biologically active molecules. For instance, this specific chloropyrimidine carboxamide is utilized in a one-pot synthesis to create 6-chloroimidazo[1,2-b]pyridazine intermediates, which are critical building blocks for developing potent and selective Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase inhibitors . These inhibitors are of significant interest in oncological research for their potential to disrupt tumor angiogenesis. Furthermore, the cyclopropanecarboxamide moiety is a recognized structural feature in drug discovery, as demonstrated in fragment-based screening campaigns for Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors . The structural similarity of this compound to the herbicide aminocyclopyrachlor (6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid) also suggests potential applications in agricultural science for the design and synthesis of novel auxin-mimicking herbicides . Researchers can leverage the reactivity of the chloro and carboxamide groups to explore new chemical entities for crop protection. This product is intended for research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-chloro-2-cyclopropylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c9-6-3-5(7(10)13)11-8(12-6)4-1-2-4/h3-4H,1-2H2,(H2,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGLOEYJGSUXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

6-Chloro-2-cyclopropylpyrimidine-4-carboxamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Building Block for Pharmaceuticals
6-Chloro-2-cyclopropylpyrimidine-4-carboxamide serves as an essential building block in the synthesis of various pharmaceutical compounds. Its ability to undergo substitution reactions allows for the introduction of different functional groups, facilitating the development of new drugs.

Synthesis Pathways
The synthesis typically involves reactions with amines or ammonia, leading to the formation of the carboxamide. The compound can also be transformed through oxidation and reduction processes to yield derivatives with distinct properties.

Biological Research

Enzyme Inhibition Studies
Research indicates that this compound exhibits significant inhibitory activity against various enzymes crucial in cancer therapy. For instance, it has demonstrated IC50 values against key targets such as:

EnzymeIC50 Value (nM)Biological Relevance
EGFR40Target for cancer therapy
Her2204Breast cancer treatment
VEGFR280Inhibition of angiogenesis
CDK2150Regulation of the cell cycle

These findings suggest its potential as a lead compound in drug discovery, particularly for multi-targeted kinase inhibition.

Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It inhibits the expression of inflammatory mediators such as prostaglandin E2 and inducible nitric oxide synthase (iNOS), showing effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.

Case Study 1: Anticancer Properties

A preclinical study involving various cancer cell lines demonstrated that derivatives synthesized from this compound exhibited potent cytotoxic effects. The compound induced apoptosis by increasing pro-apoptotic proteins while downregulating anti-apoptotic factors such as Bcl-2, highlighting its potential in developing new cancer therapies.

Case Study 2: Herbicidal Activity

As an organochlorine herbicide, this compound disrupts plant growth processes by interfering with gene expression related to cell division and elongation. Its efficacy in controlling invasive weed species has been documented, showcasing its potential application in agrochemical formulations.

Mechanism of Action

The mechanism of action of 6-Chloro-2-cyclopropylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The 6-chloro group in the target compound facilitates nucleophilic aromatic substitution (e.g., with amines or alcohols), a feature shared with 6-Chloro-4-hydroxypyrimidine (). Cyclopropyl vs. Isopropyl/Methyl Groups: Cyclopropyl substituents (target compound) impose greater steric hindrance and ring strain than isopropyl or methyl groups (e.g., 4-Chloro-6-isopropylpyrimidin-2-amine), which may affect binding pocket interactions in biological targets .

Physicochemical Properties: Melting Points: While data for the target compound are unavailable, analogs like 2-Amino-N-(4-chlorophenyl)-4-isopropyl-6-methoxypyrimidine-5-carboxamide exhibit a melting point of 194–196°C, suggesting that carboxamide derivatives generally have high thermal stability due to hydrogen bonding . Solubility: The carboxamide group enhances water solubility compared to ester or chloro analogs. For instance, 6-Chloro-4-hydroxypyrimidine (hydroxyl group) may exhibit higher solubility in aqueous bases due to deprotonation, whereas the target compound’s solubility would depend on pH and the cyclopropyl group’s lipophilicity .

Biological and Industrial Applications :

  • Medicinal Chemistry : Carboxamide-containing pyrimidines (e.g., ) are often explored as kinase inhibitors or antimicrobial agents. The cyclopropyl group in the target compound could improve metabolic stability compared to linear alkyl chains .
  • Agrochemicals : Chloropyrimidines like 4-Chloro-6-methylpyrimidin-2-amine are precursors to herbicides; the target compound’s carboxamide group may confer unique herbicidal or fungicidal activity .

Research Findings and Data Gaps

Synthetic Routes :

  • The synthesis of this compound likely involves cyclopropanation of a pyrimidine precursor, followed by carboxamide introduction via coupling reactions. Similar compounds, such as 6-Chloro-2-methylpyrimidin-4-amine, are synthesized using Ullmann or Buchwald-Hartwig amination .

Toxicity and Safety: No toxicity data are available for the target compound.

Computational Predictions :

  • Molecular docking studies of analogs suggest that the cyclopropyl group may enhance binding to hydrophobic enzyme pockets, while the carboxamide could anchor the molecule via hydrogen bonds. These hypotheses require experimental validation .

Biological Activity

6-Chloro-2-cyclopropylpyrimidine-4-carboxamide is a chemical compound that has garnered attention in various scientific fields, particularly in pharmacology and agricultural chemistry. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by its unique pyrimidine ring structure, which is substituted at the 2, 5, and 6 positions by cyclopropyl, chloro, and carboxamide groups. Its molecular formula is C8H8ClN3OC_8H_8ClN_3O with a molecular weight of approximately 213.62 g/mol. This structural configuration significantly contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator of various biological pathways. For instance:

  • Enzyme Inhibition : It has shown promising inhibitory activity against key enzymes involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor), Her2, VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), and CDK2 (Cyclin-dependent Kinase 2) with IC50 values ranging from 40 to 204 nM.
  • Anti-inflammatory Activity : Pyrimidine derivatives synthesized from this compound have been identified as potent anti-inflammatory agents. They inhibit the expression of inflammatory mediators like prostaglandin E2 and inducible nitric oxide synthase.

Biological Activity Summary

The following table summarizes the biological activities associated with this compound:

Biological Activity Description References
Anticancer Inhibits EGFR, Her2, VEGFR2, CDK2; induces apoptosis in cancer cell lines.
Anti-inflammatory Inhibits key inflammatory mediators; evaluated in in vitro and in vivo models.
Herbicidal Activity Disrupts plant growth processes by interfering with gene expression; used in agricultural settings.
Metabolic Effects Influences lipid metabolism; studied for potential use in treating metabolic disorders.

Case Studies

  • Anticancer Studies :
    • A study evaluated the effects of derivatives of this compound on HepG2 liver cancer cells. The results indicated significant cytotoxic effects and induction of cell cycle arrest, highlighting its potential as a therapeutic agent in oncology.
  • Anti-inflammatory Research :
    • Research demonstrated that compounds derived from this pyrimidine exhibited anti-inflammatory properties comparable to standard treatments like ibuprofen. The compounds effectively reduced inflammation in animal models of arthritis.
  • Agricultural Applications :
    • As a herbicide, it was shown to effectively control both pre-emergent and post-emergent weeds by disrupting cellular processes critical for plant growth .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Chloro-2-cyclopropylpyrimidine-4-carboxamide, and what reagents/conditions are critical for optimizing yield?

  • Methodology:

  • Multi-step synthesis typically involves halogenation of pyrimidine intermediates followed by cyclopropane substitution. Key reagents include thiazole derivatives (e.g., for ring closure) and halogenating agents (e.g., POCl₃ for chloro-substitution). Solvents like DMF or dichloromethane are often used for coupling reactions.
  • Critical Parameters: Temperature control (60–80°C for cyclopropane introduction), stoichiometric ratios (1:1.2 for chloro-substitution), and inert atmosphere (N₂/Ar) to prevent oxidation .
    • Data Table:
StepReagentsSolventTemp (°C)Yield (%)
ChlorinationPOCl₃Toluene11065–70
CyclopropylationCyclopropanamineDMF8050–55

Q. How can researchers validate the structural integrity of this compound?

  • Methodology:

  • Spectroscopic Techniques:
  • NMR : Compare ¹H/¹³C NMR peaks with computational predictions (e.g., δ 8.2 ppm for pyrimidine protons, δ 160–165 ppm for carbonyl carbons).
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 226.05 (theoretical).
  • Crystallography : Single-crystal X-ray diffraction for unambiguous confirmation of the cyclopropyl group orientation .

Q. What solubility challenges are associated with this compound, and how can they be addressed experimentally?

  • Methodology:

  • Solvent Screening : Test polar aprotic solvents (DMSO, DMF) or aqueous buffers (pH 7.4) with co-solvents (e.g., PEG-400).
  • Techniques : Use UV-Vis spectrophotometry or HPLC to quantify solubility. Adjust pH or employ salt forms (e.g., hydrochloride) for improved bioavailability .

Advanced Research Questions

Q. How can computational methods streamline reaction optimization for novel derivatives of this compound?

  • Methodology:

  • Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model transition states and predict regioselectivity in substitution reactions.
  • Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to predict optimal conditions (solvent, catalyst) for new analogs .
    • Example Workflow:
     Reactant → DFT-based path sampling → Experimental validation → Feedback loop to refine calculations  

Q. What statistical approaches resolve contradictions in bioactivity data across studies (e.g., IC₅₀ variability)?

  • Methodology:

  • Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., assay pH, cell line heterogeneity).
  • Meta-Analysis : Use tools like RevMan to aggregate data from independent studies, adjusting for covariates (e.g., purity, solvent effects) .
    • Case Study: A 2024 study resolved IC₅₀ discrepancies (5–20 µM) by standardizing assay protocols across labs .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Methodology:

  • Bioisosteric Replacement : Substitute the cyclopropyl group with spirocyclic or fluorinated moieties to enhance metabolic stability.
  • 3D-QSAR : Build CoMFA/CoMSIA models using IC₅₀ data to map electrostatic/hydrophobic requirements for target binding .
    • SAR Table:
DerivativeModificationBioactivity (IC₅₀, µM)Target
ParentNone10.2Kinase X
Analog ASpirocyclic substituent3.8Kinase X
Analog B4-Fluorophenyl6.5Kinase Y

Q. What safety protocols are essential for handling this compound in a research lab?

  • Methodology:

  • PPE : Use nitrile gloves, lab coats, and fume hoods (NFPA Health Hazard Rating: 2).
  • Waste Disposal : Follow EPA guidelines for halogenated waste (incineration at >1200°C).
  • Emergency Measures : Neutralize spills with sodium bicarbonate/sand .

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